1H-Indole-2,5-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-indole-2,5-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-6-1-2-7-5(3-6)4-8(11)9-7/h1-4,9-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMNKJSRZUKXDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C=C(N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40665354 | |
| Record name | 1H-Indole-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40665354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321884-36-0 | |
| Record name | 1H-Indole-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40665354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1h Indole 2,5 Diol and Its Precursors
Novel Multi-Component Reaction Approaches Towards the 1H-Indole-2,5-diol Skeleton
Multi-component reactions (MCRs) are valued for their atom economy and efficiency, enabling the assembly of complex molecules in a single synthetic operation. While specific MCRs directly yielding this compound are not extensively documented, general MCR strategies for indole (B1671886) synthesis provide a basis for its potential preparation.
Catalyst-free synthetic protocols are highly desirable due to their inherent simplicity and reduced environmental impact. Although a direct catalyst-free synthesis of this compound was not explicitly detailed in the search results, related indole syntheses have utilized solvent-free grinding techniques. For example, the synthesis of spiro indole derivatives has been achieved through a solvent-free grinding method, demonstrating the potential for catalyst-free approaches in constructing indole frameworks medcraveonline.com. These methods often rely on mechanical activation to drive the reaction, representing a green alternative to traditional solvent-based catalysis.
Transition metal catalysis, particularly palladium catalysis, is instrumental in constructing indole rings via cyclization and annulation reactions. A well-established route to various substituted indoles involves the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes, typically employing palladium catalysts such as Pd(OAc)₂ or Pd(dba)₂ in conjunction with phosphine (B1218219) ligands and carbon monoxide (CO) acs.orgorgsyn.orgbeilstein-journals.orgorgsyn.org. This strategy facilitates the cyclization of a nitro group and an alkene, often with CO acting as a reducing agent acs.orgorgsyn.orgbeilstein-journals.org. While these methods are generally applied to the core indole ring formation, they can be adapted for precursors that, upon subsequent functionalization, lead to this compound. For instance, copper-catalyzed domino four-component coupling and cyclization reactions have been employed in the synthesis of DHICA analogues, highlighting the utility of metal-catalyzed cascade processes for constructing functionalized indole systems nih.gov.
Table 1: Representative Palladium-Catalyzed Indole Synthesis Conditions
| Catalyst System | Ligand/Additives | Substrate Type | Conditions | Yield Range | Reference |
| Pd(OAc)₂ (6 mol%) | PPh₃ (24 mol%) | 2-Nitrostyrenes | 4 atm CO, Acetonitrile, 70 °C | Moderate to excellent | acs.org |
| Pd(OAc)₂ (1 mol%) | 1,10-phenanthroline (2 mol%) | 1-(2-nitroaryl)-1-alkenes | 1 atm CO, DMF, 80 °C | Good | orgsyn.org |
| Pd(OAc)₂ (5 mol%) | DPPP (12 mol%) | 2-nitrostyrenes | 60 psi CO, DMF, 100 °C | 41–78% | nih.gov |
| Pd(dba)₂, dppp, 1,10-phenanthroline | DPPP, 1,10-phenanthroline | 1-(2-nitrophenyl)-1-alkoxyalkenes | 6 bar CO, DMF/MeOH, 120 °C, 48–96 h | Good | beilstein-journals.org |
Domino and cascade reactions are powerful strategies for efficiently building complex molecular architectures. Palladium-catalyzed domino reactions have been utilized to synthesize fused tricyclic indole skeletons, often incorporating an intramolecular Heck reaction followed by reductive N-heteroannulation nih.gov. These sequences enable the rapid assembly of intricate indole frameworks from simpler starting materials. Furthermore, copper-catalyzed domino processes have been employed in the synthesis of indole analogues, demonstrating the potential of cascade reactions for creating functionalized indole systems nih.gov.
Regioselective Hydroxylation and Deoxygenation Pathways for Indole Derivatives to Yield this compound
The introduction of hydroxyl groups at specific positions of the indole ring is crucial for the synthesis of this compound. Oxidative transformations of pre-existing indole derivatives represent key strategies for achieving this.
The conversion of 5-hydroxyindole (B134679) to 2-oxo-5-hydroxyindole has been studied, with 2,5-dihydroxyindole identified as an intermediate or end product in oxidative processes orgsyn.orggoogle.com. This suggests that regioselective hydroxylation at the C2 position of a 5-hydroxyindole precursor is a viable synthetic route. General methods for regioselective indole hydroxylation typically involve oxidants such as hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄), often under controlled acidic or neutral conditions to maintain indole stability . Gold catalysts have also been reported for regioselective hydroxyindole formation, though their application has primarily been demonstrated for different indole substitution patterns .
While deoxygenation pathways are not directly evidenced for the synthesis of this compound itself, they are integral to general indole synthesis. For instance, reductive cyclization steps in the preparation of 5,6-dihydroxyindoles often involve the reduction of nitro groups, which can be considered a form of deoxygenation or reduction leading to the indole core google.com.
Stereoselective Synthesis of Chiral this compound Analogs
The parent compound, this compound, is an achiral molecule due to the planar nature of the indole ring and the absence of stereocenters. However, the synthesis of chiral indole derivatives and analogues is an active area of research, employing various enantioselective strategies. These include:
Organocatalysis: Chiral phosphoric acids have been employed to catalyze enantioselective arylation reactions of indoles, leading to the formation of axially chiral indole derivatives snnu.edu.cn.
Transition Metal Catalysis: Rhodium and palladium relay catalysis has been utilized for the enantioselective synthesis of indolyl dihydronaphthalenols rsc.org. Nickel-catalyzed asymmetric hydroamination of 2-azadienes with indoles provides access to chiral N-alkylated indole aminals acs.org.
Cascade Reactions: Enantioselective [4+2] annulation reactions catalyzed by Lewis bases have been developed for the synthesis of chiral dihydropyran-fused indoles acs.org.
While these advanced techniques are not directly applied to create chirality in this compound, they highlight the sophisticated methods available for generating chiral indole scaffolds, which could be relevant for related biologically active compounds.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly integrated into synthetic methodologies for indole derivatives, aiming for environmentally benign and sustainable processes. Key strategies include:
Solvent Choice and Reduction: The use of water as a solvent or solvent-free conditions (e.g., grinding techniques) significantly reduces environmental impact acs.orgmedcraveonline.comgoogle.com.
Catalysis: Employing reusable catalysts, such as ionic liquids or solid-supported catalysts, enhances sustainability google.comtandfonline.com. Catalyst-free approaches are also highly valued acs.org.
Reaction Efficiency: Microwave irradiation and multi-component reactions (MCRs) offer faster reaction times, higher yields, and reduced energy consumption medcraveonline.comtandfonline.combohrium.comresearchgate.net.
Atom Economy: Designing reactions that incorporate most of the starting material atoms into the final product minimizes waste acs.org.
Renewable Feedstocks: Utilizing renewable resources, such as lignin, for the synthesis of indole derivatives aligns with sustainable chemistry practices rsc.org.
For example, a green synthesis of indole compounds utilizes aldehyde or ketone substrates with aromatic hydrazine (B178648) in a water solvent, catalyzed by a bissulfonic acid type acidic ionic liquid, offering mild conditions, easy separation, and catalyst reusability google.com. Similarly, a catalyst-free and chromatography-free methodology for indole-pyrrole conjugates has been developed using green solvents acs.org.
Table 2: Green Chemistry Approaches in Indole Synthesis
| Green Principle | Method/Strategy | Application/Benefit | Reference |
| Solvent Reduction | Solvent-free grinding, Water as solvent | Reduced VOCs, simplified workup, eco-friendly | acs.orgmedcraveonline.comgoogle.com |
| Catalysis | Reusable ionic liquids, Solid catalysts, Catalyst-free methods | Catalyst recovery, reduced waste, simplified purification | acs.orggoogle.comtandfonline.com |
| Energy Efficiency | Microwave irradiation | Shorter reaction times, increased yields, reduced energy consumption | tandfonline.combohrium.com |
| Atom Economy | Multicomponent reactions (MCRs) | Fewer steps, reduced waste, higher overall yield | acs.orgresearchgate.net |
| Renewable Feedstocks | Valorization of lignin | Sustainable sourcing, reduced reliance on fossil fuels | rsc.org |
| Mild Reaction Conditions | Room temperature, moderate heating | Reduced energy input, improved safety, broader substrate compatibility | medcraveonline.comgoogle.com |
Aqueous Media and Solvent-Free Conditions
Utilizing water as a solvent or employing solvent-free conditions represents a significant advancement in sustainable synthesis. These methods not only reduce waste but can also enhance reaction rates and yields. For instance, some indole derivatives have been synthesized using water as the sole solvent, often in conjunction with catalysts, demonstrating the potential for aqueous-phase reactions openmedicinalchemistryjournal.comacs.orgekb.eg. Solvent-free conditions, often facilitated by grinding or microwave irradiation, have also been reported for the synthesis of indole-related compounds, offering a greener alternative to traditional organic solvent-based syntheses openmedicinalchemistryjournal.combeilstein-journals.orgresearchgate.net. For example, the synthesis of bis-indole derivatives has been achieved under solvent-free conditions, with microwave irradiation enhancing reaction efficiency researchgate.net.
Microwave-Assisted Synthesis
Microwave (MW) irradiation has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods researchgate.netscielo.brmdpi.comjocpr.comnih.gov. This technique is particularly beneficial for sensitive substrates like indoles. For example, microwave-assisted synthesis has been employed for the preparation of indole-2-carboxylic acid esters, achieving excellent yields in a significantly reduced timeframe scielo.br. Similarly, the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives has been efficiently carried out using microwave irradiation, demonstrating enhanced yields and selectivity mdpi.com. The application of microwave irradiation in solvent-free conditions has also been explored for bis-indole synthesis, further improving reaction efficiency researchgate.net.
Supported Catalysis and Reusability in this compound Synthesis
The development of heterogeneous catalysts, particularly those supported on solid materials, offers advantages in terms of ease of separation, recyclability, and reduced metal leaching researchgate.netcore.ac.ukacs.orgmdpi.com. Supported metal catalysts, such as platinum on niobium oxide (Pt/Nb₂O₅), have been utilized for the synthesis of indoles via dehydrogenative N-heterocyclization of 2-(2-aminophenyl)ethanol. These catalysts have demonstrated good recoverability and reusability over multiple runs without significant loss of activity researchgate.net. Similarly, other supported metal catalysts, including palladium on alumina (B75360) ([Pd/Al₂O₃]), have been developed for various transformations, including the synthesis of heterocycles, showcasing their potential for sustainable indole synthesis acs.orgmdpi.com. The reusability of these supported catalysts is a key aspect of their application in developing greener synthetic routes.
Synthetic Strategies for Isomeric Indole Diols (e.g., 1H-Indole-4,5-diol, 1H-Indole-2,3-diol) in Context
The synthesis of various indole diol isomers involves distinct strategies, often tailored to the specific positions of the hydroxyl groups.
1H-Indole-4,5-diol: The preparation of 1H-Indole-4,5-diol typically involves oxidation and hydroxylation reactions. Oxidants such as hydrogen peroxide or potassium permanganate can be employed under carefully controlled temperatures (0-30°C) in acidic or neutral media to maintain indole stability and prevent over-oxidation. Gold catalysts have also shown effectiveness in regioselective hydroxyindole formation .
1H-Indole-2,3-diol: The synthesis of 1H-Indole-2,3-diol is often approached through the reduction of isatin (B1672199) (1H-indole-2,3-dione) derivatives. For instance, sodium borohydride (B1222165) (NaBH₄) can reduce the diketone moiety of isatins to yield the corresponding diols vulcanchem.com. Isatins themselves are versatile precursors, synthesized through methods like the bromination and oxidation of indoles using N-bromosuccinimide-dimethyl sulfoxide (B87167) reagents icm.edu.plresearchgate.net.
The strategies for synthesizing these isomeric indole diols highlight the diversity in functionalizing the indole core. While 1H-Indole-4,5-diol synthesis often relies on direct hydroxylation, 1H-Indole-2,3-diol is commonly accessed via reduction of oxidized indole precursors. Understanding these distinct pathways provides context for the development of targeted synthetic routes for specific indole diol structures.
Chemical Reactivity and Transformation Studies of 1h Indole 2,5 Diol
Electrophilic Aromatic Substitution Reactions on the 1H-Indole-2,5-diol Core
Indoles are known to readily undergo electrophilic aromatic substitution (EAS), typically at the C3 position due to the resonance stabilization of the intermediate carbocation ic.ac.ukrsc.orgchim.it. However, the presence of the hydroxyl groups in this compound can alter this regioselectivity, and the 2-hydroxyl group, in particular, may influence the reactivity of the pyrrole (B145914) ring.
Halogenation and nitration are common electrophilic aromatic substitution reactions. For indole (B1671886) itself, nitration under strongly acidic conditions can lead to polymerization or attack on the benzene (B151609) ring. Milder, non-acidic nitrating agents like benzoyl nitrate (B79036) or ethyl nitrate are preferred to achieve selective nitration, often at the C3 position bhu.ac.in. The hydroxyl groups in this compound are activating groups, which would generally direct electrophilic attack to ortho and para positions relative to them. For the 5-hydroxyl group, this would favor positions 4 and 6. The 2-hydroxyl group's effect is more complex, potentially involving tautomerization or direct participation in reactions. Specific studies detailing the regioselectivity and mechanisms of halogenation and nitration on this compound are not extensively detailed in the provided search results, but general indole chemistry suggests potential for substitution at C3, C4, C6, and C7, influenced by the directing effects of the hydroxyl groups chim.itbhu.ac.in.
Friedel-Crafts reactions are classic electrophilic aromatic substitution reactions used to introduce alkyl or acyl groups onto an aromatic ring, typically catalyzed by Lewis acids like AlCl₃ open.ac.uknih.govsavemyexams.com. For indoles, these reactions can occur at various positions, with C3 being the most common site for electrophilic attack, especially when the N-H is substituted or a strong base is used core.ac.uk. In the absence of specific data for this compound, it can be inferred that Friedel-Crafts acylation and alkylation would likely occur at the more electron-rich positions, influenced by the activating hydroxyl groups. For example, acylation of indole-2-carboxylates under Friedel-Crafts conditions can yield mixtures of 3-, 5-, and 7-acyl derivatives, depending on the catalyst and solvent clockss.org. The presence of the 5-hydroxyl group would likely direct acylation or alkylation to the C4 or C6 positions, while the C3 position remains a highly reactive site for electrophilic attack in indoles ic.ac.ukbhu.ac.in.
Nucleophilic Reactivity and Condensation Reactions of this compound
While indoles are primarily known for electrophilic substitution, they can also exhibit nucleophilic character, particularly at the nitrogen atom or through deprotonation of the N-H bond with strong bases bhu.ac.in. The hydroxyl groups themselves can participate in nucleophilic reactions, such as condensation or ether formation, under appropriate conditions. The 2-hydroxyl group, being part of the enol-like system of the indole ring, might exhibit unique reactivity, potentially participating in tautomerization or acting as a nucleophile in condensation reactions. For instance, 1,4-dithiane-2,5-diol, a related compound, serves as a synthon with both electrophilic and nucleophilic centers, used in various condensation and cascade reactions to form sulfur-containing heterocycles researchgate.netunife.it.
Redox Chemistry of the Diol Functionality within the Indole Ring System
The diol functionality in this compound makes it susceptible to redox reactions. The hydroxyl groups, particularly the phenolic 5-hydroxyl, can be oxidized. For example, 5-hydroxyindole (B134679) can be oxidized to 2-oxo-5-hydroxyindole researchgate.net. Indole-5,6-quinone is formed from the oxidation of 5,6-dihydroxyindole (B162784) wikipedia.org. This suggests that this compound could potentially undergo oxidation to form quinone-like structures or undergo reactions involving the oxidation of the hydroxyl groups. The presence of both hydroxyl groups could lead to complex redox behavior, potentially involving intramolecular redox processes or facile oxidation to more oxidized species.
Photochemical and Thermal Transformation Pathways of this compound
Photochemical and thermal transformations are critical in understanding the stability and reactivity of organic molecules acs.orgbeilstein-journals.org. While specific studies on this compound are not detailed in the provided results, indole derivatives can undergo various photochemical reactions, including cycloadditions and rearrangements acs.org. Thermal decomposition can also lead to fragmentation or rearrangement products. The diol functionality might also be involved in thermal or photochemical processes, such as dehydration or cyclization, depending on the reaction conditions and the presence of catalysts.
Mechanistic Investigations of this compound Reactions (e.g., Reaction kinetics, transition state analysis)
Mechanistic investigations, including reaction kinetics and transition state analysis, are vital for elucidating reaction pathways and optimizing conditions researchgate.netmasterorganicchemistry.comacs.org. Density Functional Theory (DFT) calculations are frequently employed to study reaction mechanisms, predict transition states, and understand electronic properties influencing reactivity acs.orgmdpi.comrsc.orgwhiterose.ac.ukresearchgate.net. For indole derivatives, studies often focus on the regioselectivity of electrophilic aromatic substitution, with computational analysis revealing the energetic favorability of different intermediates and transition states ic.ac.ukrsc.org. Understanding the kinetics of reactions involving this compound would require detailed studies on reaction rates under varying concentrations of reactants, catalysts, and temperatures, as well as spectroscopic analysis to identify intermediates and transition states. For instance, the oxidation of 5-hydroxyindole by Chloramine-B in basic solutions follows a complex rate law involving fractional orders with respect to reactants and products, indicative of a multi-step mechanism with pre-equilibrium steps researchgate.net.
Advanced Spectroscopic and Structural Elucidation of 1h Indole 2,5 Diol
High-Resolution Nuclear Magnetic Resonance (NMR) SpectroscopyNuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the structure of organic compounds, offering detailed information about the chemical environment of atomic nuclei. For 1H-Indole-2,5-diol, both 1D and 2D NMR experiments are vital.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and StereochemistryTwo-dimensional (2D) NMR techniques are employed to establish the connectivity between atoms and, where applicable, to infer stereochemical relationships.
COSY (Correlation Spectroscopy): This technique reveals proton-proton couplings, allowing for the mapping of adjacent protons within the molecule. For this compound, COSY would confirm the connectivity between protons on the indole (B1671886) ring and any protons attached to carbons bearing hydroxyl groups.
HSQC (Heteronuclear Single Quantum Correlation) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to, providing one-bond heteronuclear shift correlations. HSQC and HMQC are essential for assigning specific proton signals to their corresponding carbon atoms in the indole scaffold and the hydroxyl-bearing carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons separated by two or three bonds. This is particularly useful for establishing long-range connectivity within the indole ring system and confirming the positions of substituents. For this compound, HMBC would be critical in confirming the attachment of the hydroxyl groups at the 2 and 5 positions by correlating protons to carbons across multiple bonds.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are spatially close, even if they are not directly bonded. While primarily used for determining relative stereochemistry in complex molecules, NOESY can provide information about the spatial proximity of protons in this compound, aiding in conformational assignments if the molecule exhibits restricted rotation or specific spatial arrangements.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen BondingInfrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about functional groups and intermolecular interactions like hydrogen bonding.
Infrared (IR) Spectroscopy: IR spectroscopy is sensitive to changes in dipole moment during molecular vibrations. For this compound, characteristic absorption bands would be expected for:
O-H stretching: A broad band typically observed in the region of 3200-3600 cm⁻¹ libretexts.org, mdpi.com, acs.org, egyankosh.ac.in. The exact position and breadth of this band are highly indicative of the extent of hydrogen bonding. Strong hydrogen bonding leads to a red-shift and broadening of the O-H stretch acs.org, egyankosh.ac.in.
N-H stretching: The indole nitrogen typically exhibits an N-H stretch, often appearing as a sharper band in the 3300-3500 cm⁻¹ range mdpi.com.
C-O stretching: The presence of hydroxyl groups attached to the aromatic ring would result in C-O stretching vibrations, typically found in the fingerprint region (around 1000-1300 cm⁻¹) libretexts.org.
Aromatic C=C stretching: The indole ring system would show characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region libretexts.org.
Raman Spectroscopy: Raman spectroscopy is sensitive to changes in polarizability during vibrations. It often complements IR spectroscopy, particularly for symmetric vibrations or when hydrogen bonding is involved. Raman spectra can also reveal information about hydrogen bonding, with shifts in vibrational frequencies indicating changes in bond strength and geometry otago.ac.nz, spectroscopyonline.com, nih.gov. For example, changes in the O-H stretching region in Raman spectra can indicate alterations in hydrogen bond networks nih.gov.
Mass Spectrometry (High-Resolution ESI-MS) for Molecular Formula Confirmation and Fragmentation PatternsHigh-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful tool for determining the exact molecular weight and thus the elemental composition of a compound.
Molecular Formula Confirmation: By measuring the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with high accuracy, HR-ESI-MS can confirm the molecular formula of this compound. For example, if the molecular formula is C₈H₇NO₂, the calculated exact mass would be used to verify the experimental measurement rsc.org, miamioh.edu.
Fragmentation Patterns: In ESI-MS, and particularly in MS/MS experiments, the molecule can be fragmented. The resulting fragment ions provide structural information by revealing characteristic substructures or bond cleavages. For an indole derivative, common fragmentation pathways might involve the loss of hydroxyl groups, cleavage of the five-membered ring, or fragmentation of the benzene (B151609) ring. Analyzing these patterns helps to confirm the proposed structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and ConjugationUV-Vis spectroscopy probes electronic transitions within a molecule, providing insights into conjugated π systems and chromophores.
Electronic Transitions and Conjugation: Indole derivatives, with their aromatic and heterocyclic ring systems, typically exhibit characteristic UV absorption bands due to π→π* and n→π* electronic transitions researchgate.net, libretexts.org, scielo.org.za, ubbcluj.ro. The presence of hydroxyl groups can influence the electronic distribution and conjugation within the indole system, potentially causing shifts in the absorption maxima (λmax). The extent of conjugation in this compound would be reflected in its UV-Vis spectrum, with absorption bands likely appearing in the UV region. Changes in the spectrum upon interaction with analytes or changes in solvent polarity can also be monitored researchgate.net, units.it.
X-ray Crystallography for Solid-State Structure Determination and Conformational AnalysisX-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solidfiveable.me,taylorfrancis.com.
Conformational Analysis: X-ray crystallography provides a static snapshot of the molecule in the solid state, allowing for detailed conformational analysis, including the orientation of substituents and potential intramolecular interactions such as hydrogen bonding. The crystal packing, stabilized by intermolecular forces like hydrogen bonds and π-π stacking, can also be elucidated researchgate.net, iucr.org.
Theoretical and Computational Chemistry Studies of 1h Indole 2,5 Diol
Quantum Chemical Studies of Reaction Mechanisms and Energy Barriers
Quantum chemical calculations are a powerful tool for elucidating the intricate details of chemical reactions, providing insights into reaction pathways, transition states, and the energy landscapes that govern them. For indole (B1671886) and its derivatives, these methods have been successfully employed to understand various transformations.
A common approach involves the use of Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy. researchgate.netresearchgate.net Functionals such as B3LYP are frequently used in conjunction with basis sets like the Dunning correlation-consistent polarized double-ξ basis set to optimize the geometries of reactants, products, and transition states. researchgate.netacs.org By locating the transition state structures and calculating their energies, the activation energy, or energy barrier, for a given reaction step can be determined. This information is crucial for predicting the feasibility and rate of a reaction.
For instance, DFT calculations have been utilized to investigate the unimolecular isomerizations of indole. researchgate.netacs.org These studies map out the potential energy surface, identifying the most favorable pathways for isomerization. researchgate.netacs.org Similarly, quantum mechanics/molecular mechanics (QM/MM) methods have been applied to study enzymatic reactions involving indole derivatives, such as the oxidation of tryptophan, providing a detailed picture of the reaction mechanism within a complex biological environment. nih.gov
While specific reaction mechanisms and energy barriers for 1H-Indole-2,5-diol have not been detailed in the available literature, the established computational protocols for indole derivatives could be readily applied. Such studies would provide valuable information on its reactivity, potential degradation pathways, and interactions with other molecules.
Table 1: Illustrative Hypothetical Reaction and Calculated Energy Barriers for this compound
This table presents hypothetical data for illustrative purposes to demonstrate the output of quantum chemical calculations, as specific literature for this compound is not available.
| Reaction Step | Reactant(s) | Product(s) | Transition State | Energy Barrier (kcal/mol) |
| Hydroxylation at C4 | This compound + H₂O₂ | 1H-Indole-2,4,5-triol | TS_Hydroxylation | 25.3 |
| Dehydrogenation | This compound | Indole-2,5-dione + H₂ | TS_Dehydrogenation | 32.1 |
| Dimerization | 2 x this compound | Dimerized Product | TS_Dimerization | 18.7 |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry is an invaluable tool for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (infrared) frequencies for indole and its derivatives has been an area of active research.
Various DFT methods, including BLYP, B3LYP, and B3PW91, have been used to calculate the vibrational frequencies of indole. researchgate.netsioc-journal.cn These calculations, often performed with basis sets such as 6-31G**, provide harmonic frequencies that can be compared with experimental infrared and Raman spectra. researchgate.netsioc-journal.cn A normal coordinate analysis can further be performed to assign the fundamental vibrations of the molecule based on the potential energy distribution (PED). researchgate.netsioc-journal.cn For indole and its derivatives, characteristic vibrational modes include N-H stretching, C-H stretching, and various ring breathing and deformation modes. researchgate.net
The prediction of NMR chemical shifts is another key application of computational chemistry. While specific calculations for this compound are not available, the general methodologies are well-developed. Computational approaches can be broadly categorized into those benchmarked against high-level computed results and those compared against experimental NMR shifts. github.io For practical applications in confirming molecular structures, comparison with experimental data is often more relevant. github.io Methods like DP4+ probability, which leverages quantum mechanical calculations, have shown promise in deciphering structural information from NMR chemical shifts and can be used for conformational analysis. nih.gov
Table 2: Representative Predicted Vibrational Frequencies for an Indole Ring System
This table provides a representative example of calculated vibrational frequencies for the core indole structure. The exact frequencies for this compound would be influenced by the hydroxyl groups.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| N-H Stretch | Indole N-H | ~3500 |
| Aromatic C-H Stretch | Indole Ring C-H | 3100 - 3000 |
| C=C Stretch | Indole Ring | 1600 - 1450 |
| C-N Stretch | Indole Ring | ~1250 |
| C-H In-Plane Bend | Indole Ring | 1200 - 1000 |
| C-H Out-of-Plane Bend | Indole Ring | 900 - 700 |
Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
The following are hypothetical predicted NMR chemical shifts for this compound, presented for illustrative purposes. Actual values would need to be determined through specific computational studies.
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| H1 (N-H) | 8.10 | C2 | 135.2 |
| H3 | 6.45 | C3 | 102.1 |
| H4 | 6.90 | C3a | 125.8 |
| H6 | 6.70 | C4 | 110.5 |
| H7 | 7.15 | C5 | 148.3 |
| OH at C2 | 5.30 | C6 | 105.9 |
| OH at C5 | 4.80 | C7 | 115.4 |
| C7a | 130.7 |
Derivatization Strategies and Novel Compound Synthesis Based on 1h Indole 2,5 Diol Core
Synthesis of Ethers and Esters from the Diol Functionality
The two hydroxyl groups on the 1H-Indole-2,5-diol scaffold, one on the pyrrole (B145914) ring (C2) and one on the benzene (B151609) ring (C5), are prime sites for derivatization. These groups can be converted into ethers and esters to modify the compound's solubility, steric bulk, and electronic properties.
Ether Synthesis: The formation of ethers from the diol functionality typically proceeds via nucleophilic substitution reactions. A common method involves the deprotonation of the hydroxyl groups with a base to form more nucleophilic alkoxide or phenoxide ions, which then react with an alkyl halide. Given the different acidity of the enolic C2-OH and the phenolic C5-OH, selective mono-etherification could potentially be achieved by carefully controlling the reaction conditions, such as the choice of base and stoichiometry.
Ester Synthesis: Esterification can be accomplished by reacting the diol with carboxylic acids, acyl chlorides, or acid anhydrides. Acid catalysis is often employed when using carboxylic acids. The use of more reactive acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine, allows for milder reaction conditions. Similar to etherification, selective esterification may be possible due to the differential reactivity of the two hydroxyl groups.
| Reaction Type | Reagent(s) | Product Type | Typical Conditions |
| Etherification | Alkyl Halide, Base (e.g., NaH, K₂CO₃) | Alkyl Ether | Anhydrous polar aprotic solvent (e.g., DMF, Acetone) |
| Esterification | Acyl Chloride/Anhydride, Base (e.g., Pyridine) | Ester | Anhydrous solvent (e.g., DCM, THF), often at 0 °C to RT |
| Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Ester | Reflux in an appropriate solvent with removal of water |
Incorporation of this compound into Larger Molecular Architectures (e.g., Macrocycles, Polymers)
The bifunctional nature of this compound makes it a valuable monomer for the synthesis of polymers and a key building block for macrocyclic structures.
Polymers: this compound can undergo polycondensation reactions with complementary bifunctional monomers. For example, reaction with dicarboxylic acids or their derivatives would lead to the formation of polyesters. acs.orgrsc.org The inclusion of the rigid indole (B1671886) unit into the polymer backbone is expected to impart enhanced thermal stability and specific optoelectronic properties to the resulting material. acs.org Catalyst-free C-N coupling reactions of indole derivatives have also been shown to be an effective route for creating functional polymers with well-defined structures. researchgate.net
Macrocycles: The synthesis of indole-containing macrocycles is an area of significant interest due to their presence in many biologically active natural products. mdpi.comresearchgate.net The this compound scaffold can be incorporated into macrocyclic frameworks through reactions that form ether, ester, or other linkages. Metal-catalyzed reactions, such as the Larock indole annulation, have been developed for macrocyclization, furnishing both the macrocycle and the indole in a single step. nih.gov Ring-closing metathesis (RCM) is another powerful strategy for creating indole-based macrocycles. mdpi.com
Reactions at the Indole Nitrogen (N-substitution) for Modifying Electronic and Steric Properties
The nitrogen atom of the indole ring is a key site for modification. Substitution at this position can significantly alter the electronic and steric properties of the molecule without directly modifying the diol functionality.
N-substitution reactions typically involve the deprotonation of the indole nitrogen with a base, followed by reaction with an electrophile. The choice of the substituent allows for fine-tuning of the molecule's properties.
N-Alkylation: Introducing alkyl groups can increase the lipophilicity and steric bulk of the molecule. This is commonly achieved using alkyl halides in the presence of a base like sodium hydride in a solvent such as DMF. mdpi.com
N-Acylation: The introduction of an acyl group withdraws electron density from the indole ring, making it less susceptible to electrophilic attack. This modification can also serve as a protecting group for the nitrogen.
N-Sulfonylation: Groups like the tosyl group are strongly electron-withdrawing and are often used to protect the indole nitrogen and modify its reactivity.
These modifications influence the aromaticity and electron density of the entire indole system, which can, in turn, affect the reactivity of the benzene and pyrrole rings in subsequent reactions.
| Substituent Type | Example Reagent | Effect on Electronic Properties | Effect on Steric Properties |
| Alkyl | Benzyl bromide | Weakly electron-donating | Increases bulk |
| Acyl | Acetyl chloride | Electron-withdrawing | Increases bulk |
| Sulfonyl | Tosyl chloride | Strongly electron-withdrawing | Substantially increases bulk |
Introduction of Substituents on the Benzene and Pyrrole Rings of the this compound Core
The aromatic core of this compound is susceptible to electrophilic aromatic substitution, allowing for further functionalization. The reactivity and regioselectivity of these reactions are governed by the existing substituents.
Pyrrole Ring Substitution: The pyrrole moiety of the indole ring is highly activated towards electrophilic attack. The C3 position is the most nucleophilic and is typically the primary site of substitution. wikipedia.org Common electrophilic substitution reactions include Vilsmeier-Haack formylation, Mannich reaction, and halogenation under mild conditions.
Benzene Ring Substitution: The benzene portion of the molecule is activated by the two electron-donating hydroxyl groups and the fused pyrrole ring. These groups generally direct incoming electrophiles to the ortho and para positions. msu.edumsu.edu The precise location of substitution will depend on the interplay of the directing effects of the C2-diol, C5-diol, and the pyrrole ring system, as well as steric hindrance. msu.edu Stronger electrophilic conditions are generally required compared to substitution on the pyrrole ring.
Synthesis of Fused Heterocyclic Systems Utilizing the this compound Scaffold
The this compound scaffold can be used as a starting material for the construction of more complex, fused heterocyclic systems. The inherent reactivity of the indole nucleus and its functional groups provides multiple pathways for cyclization reactions.
This can be achieved by first introducing substituents with appropriate functional groups onto the indole core, which can then undergo intramolecular cyclization. For instance, a substituent introduced at the C3 position could react with the C2-hydroxyl group or the indole nitrogen to form a new five- or six-membered ring.
Alternatively, the diol can react with bifunctional reagents to form new fused rings. For example, reaction with phosgene (B1210022) or its equivalents could lead to the formation of a cyclic carbonate fused to the indole core. Multicomponent reactions (MCRs) have also emerged as a powerful strategy for the modular assembly of indole-fused heterocycles, allowing for the rapid construction of complex molecules from simple starting materials. nih.govsemanticscholar.org The synthesis of fused systems often involves key reactions like Fischer indole synthesis, which can build the indole core itself as part of a larger fused structure. metu.edu.tryoutube.com
Future Directions in 1h Indole 2,5 Diol Research
Exploration of Undiscovered Reactivity Profiles and Novel Transformations
While the fundamental reactivity of the indole (B1671886) nucleus is well-documented, the exploration of novel transformations remains a vibrant area of research. For a molecule like 1H-Indole-2,5-diol, the interplay between the electron-rich heterocyclic ring and the two hydroxyl groups presents unique opportunities for undiscovered reactivity.
Future research will likely focus on:
Selective C-H Functionalization: Developing new catalytic systems, potentially using earth-abundant metals, for the regioselective functionalization of the C-H bonds on the indole core. organic-chemistry.org This allows for the direct introduction of various substituents without the need for pre-functionalized starting materials, enhancing synthetic efficiency.
Cross-Coupling Reactions: Expanding the scope of modern cross-coupling reactions (e.g., Sonogashira, Suzuki–Miyaura, Heck, and Stille) to functionalize specific positions of the dihydroxyindole scaffold. mdpi.comnih.gov The reactivity at different positions, particularly the C-3 position, can be modulated to create a diverse library of polysubstituted indoles. nih.gov
Domino and Cascade Reactions: Designing elegant one-pot cascade reactions that leverage the inherent reactivity of the hydroxyl and amine functionalities to build complex molecular architectures from simple precursors. organic-chemistry.org Such reactions are highly efficient as they reduce the number of intermediate purification steps.
Development of More Sustainable and Atom-Economical Synthetic Routes
Traditional indole syntheses, such as the Fischer method, often rely on harsh conditions and generate significant waste. researchgate.netrug.nl A major future direction is the development of green and sustainable synthetic protocols. openmedicinalchemistryjournal.com
Key areas of development include:
Benign Solvents and Catalysts: Shifting towards the use of environmentally friendly solvents like water, ethanol, or deep eutectic solvents, and employing reusable, solid-supported catalysts. researchgate.netopenmedicinalchemistryjournal.com Catalyst-free multicomponent reactions (MCRs) promoted by mediums like polyethylene glycol also represent a green alternative. openmedicinalchemistryjournal.com
Atom Economy: Prioritizing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. organic-chemistry.org Multicomponent reactions, such as the Ugi reaction followed by an acid-induced cyclization, exemplify this principle by assembling complex indole derivatives from simple building blocks in a highly atom-economical fashion. rug.nlrug.nlresearchgate.net
Flow Chemistry: Utilizing continuous flow microreactors for the synthesis of indole derivatives. This technology allows for rapid reaction optimization, improved safety, and easier scalability while minimizing solvent usage and waste. nih.gov
Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for the Indole Scaffold| Aspect | Traditional Methods (e.g., Fischer Synthesis) | Sustainable/Modern Methods |
|---|---|---|
| Conditions | Harsh (highly acidic, high temperatures) rug.nl | Mild (often room temperature) rug.nl |
| Solvents | Often halogenated hydrocarbons or high-boiling point solvents (DMF, DMSO) researchgate.netorganic-chemistry.org | Benign solvents (water, ethanol, bio-based solvents) researchgate.netopenmedicinalchemistryjournal.com |
| Catalysts | Often stoichiometric strong acids or heavy metal catalysts researchgate.netorganic-chemistry.org | Metal-free, reusable solid acids, or no catalyst required rug.nlnih.gov |
| Atom Economy | Often low, with formation of significant byproducts rug.nl | High, especially in multicomponent and cascade reactions researchgate.net |
| Safety | Use of hazardous reagents (e.g., phenylhydrazine) rug.nl | Higher safety standards, avoidance of toxic building blocks rug.nl |
Advanced Spectroscopic Characterization Techniques for In-Situ Monitoring of Reactions
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes. Future research will increasingly rely on advanced spectroscopic techniques to monitor reactions in real-time. For this compound, these methods can elucidate the role of the hydroxyl groups during transformations.
In-Situ Spectroscopy: Techniques like ReactIR (in-situ FT-IR), Raman spectroscopy, and process NMR will be instrumental in tracking the concentration of reactants, intermediates, and products as a reaction progresses. This provides invaluable kinetic and mechanistic data.
Combined Spectroscopic and Computational Analysis: The combination of experimental spectroscopic data (IR, NMR) with Density Functional Theory (DFT) calculations will continue to be a powerful tool for structural elucidation. mdpi.comnih.gov This synergy helps assign spectral features with high confidence and provides insight into molecular geometry and intermolecular interactions, such as the hydrogen bonding critical to understanding the crystal structure of hydroxylated indoles. mdpi.com
High-Throughput Computational Screening for Structure-Reactivity Relationships
Computational chemistry is poised to accelerate the discovery of new reactions and molecules. High-throughput computational screening can be used to predict the chemical properties and potential reactivity of a vast number of virtual this compound derivatives, guiding synthetic efforts toward the most promising candidates.
Virtual Screening: Diversity-based high-throughput virtual screening (D-HTVS) can be employed to dock libraries of virtual indole derivatives against biological targets or to predict their reactivity in various chemical transformations. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its derivatives. mdpi.com These simulations can help understand how the molecule interacts with catalysts or fits within the active site of an enzyme, thereby establishing crucial structure-activity relationships (SAR). nih.govresearchgate.net
Mechanism Prediction: Computational studies can map out entire reaction pathways, calculating the energy barriers for different steps and predicting the most favorable mechanism. rsc.org This can be used to understand diastereoselectivity and guide the design of stereoselective syntheses. rsc.org
Table 2: General Workflow for High-Throughput Computational Screening of Indole Derivatives| Step | Description | Objective |
|---|---|---|
| 1. Library Generation | Create a large, virtual library of this compound derivatives with diverse substitutions. | Explore a wide chemical space. |
| 2. High-Throughput Virtual Screening (HTVS) | Dock the virtual library against a specific protein target or computational model to predict binding affinity or reactivity. nih.gov | Identify a smaller subset of promising "hit" compounds. nih.gov |
| 3. Molecular Dynamics (MD) Simulation | Run simulations on the top "hit" compounds to analyze their stability, conformation, and interactions over time. mdpi.com | Validate the initial docking results and understand the dynamic binding process. |
| 4. Free Energy Calculations | Calculate the binding free energy to more accurately predict the affinity of the compound for its target. nih.gov | Rank the "hit" compounds based on predicted potency. |
| 5. Synthesis and In-Vitro Testing | Synthesize the most promising candidates identified computationally and test them in laboratory assays. nih.gov | Experimentally validate the computational predictions. |
Integration of this compound into Complex Chemical Systems
The unique electronic and structural features of the this compound scaffold make it an attractive building block for incorporation into larger, functional chemical systems.
Future research will explore its integration into:
Advanced Materials: The indole nucleus is known for its photophysical properties. researchgate.net The introduction of hydroxyl groups in this compound offers handles for polymerization or incorporation into polymer backbones, potentially leading to novel materials with tailored electronic or optical properties.
Catalytic Systems: The indole moiety can act as a ligand for transition metals. nih.gov Derivatives of this compound could be designed as novel ligands for homogeneous catalysis, where the hydroxyl groups could modulate the steric and electronic environment of the metal center, influencing the catalyst's activity and selectivity. nih.gov The pyrrolic nitrogen of the 1H-indole is capable of forming salts or coordinating with metal ions, enabling its use in the design of functional metal complexes. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
